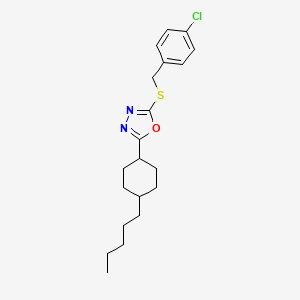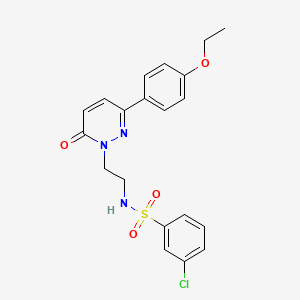![molecular formula C19H22FN3O3S B2825337 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide CAS No. 899955-90-9](/img/structure/B2825337.png)
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves various methods, including the reaction of 4-fluorophenylpiperazine with other reagents . For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions is a key step in the synthesis of 2-substituted chiral piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide” appears as a white to off-white crystalline powder with a melting point of 204-208°C.科学的研究の応用
Nanofiltration Membranes and Environmental Applications
Research on piperazine-based nanofiltration (NF) membranes highlights their significance in environmental applications, particularly in water treatment processes. These membranes have shown potential for dramatic improvements in separation performance, including enhanced water permeance and selectivity, as well as antifouling capabilities. The development and application of these membranes are critical for addressing challenges in water softening, purification, and reuse, showcasing the importance of piperazine derivatives in environmental science and technology (Shao et al., 2022).
Drug Development and Therapeutic Applications
Piperazine derivatives have been extensively studied for their potential in drug development, demonstrating a broad spectrum of therapeutic applications. For instance, macozinone, a piperazine-benzothiazinone derivative, is under investigation for the treatment of tuberculosis (TB). Its mechanism of action involves targeting specific enzymes critical for the pathogen's survival, highlighting the compound's potential in developing more efficient TB drug regimens (Makarov & Mikušová, 2020). Similarly, the exploration of piperazine derivatives in creating potent central nervous system (CNS) agents, anticancer, anti-inflammatory, and other therapeutic agents underscores the versatility and significance of these compounds in medical research and pharmacology (Rathi et al., 2016).
Environmental and Health Impact of Sulfonamides
Sulfonamide compounds, related through the sulfonamide group to the queried compound, have raised concerns due to their environmental persistence and potential to foster antibiotic resistance. Their widespread use in healthcare and agriculture has led to detectable levels in various ecosystems, prompting research into their impact on microbial populations and human health. This body of work is crucial for understanding the ecological consequences of sulfonamide use and developing strategies to mitigate risks associated with their environmental presence (Baran et al., 2011).
将来の方向性
Future research could focus on further modification of the chemical structure of similar compounds to develop even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . Additionally, the development of drugs for the treatment of various neurological and psychiatric disorders could be explored.
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-17-6-8-18(9-7-17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQKEVQCLGLJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)

![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)
![1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2825263.png)
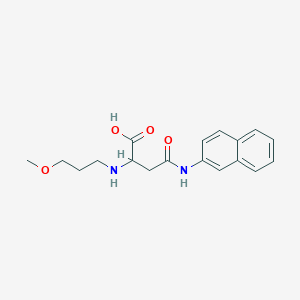
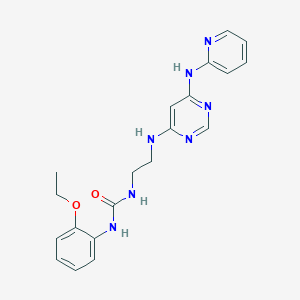
![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2825266.png)
![5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2825268.png)
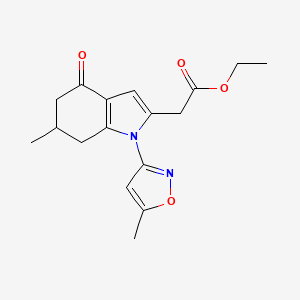
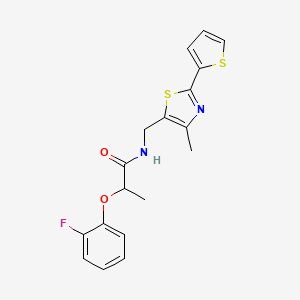

![N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2825275.png)
